molecular formula C10H12F3NO2 B13172102 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol

2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol

Cat. No.: B13172102
M. Wt: 235.20 g/mol
InChI Key: IZYVWQZDTVRAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Nomenclature and Structural Identity

The systematic IUPAC name for this compound is 2-methoxy-6-{[(2,2,2-trifluoroethyl)amino]methyl}phenol , reflecting its substitution pattern on the phenolic ring. The methoxy group (-OCH₃) occupies the second position, while the aminomethyl group (-CH₂NH-CH₂CF₃) is located at the sixth position, adjacent to the hydroxyl group (-OH) at the first position. This ortho arrangement creates steric and electronic interactions that influence its physicochemical properties.

The molecular formula, C₁₀H₁₂F₃NO₂ , corresponds to a molecular weight of 235.21 g/mol . Its SMILES notation, COC1=CC=CC(=C1O)CNCC(F)(F)F , encodes the connectivity of the methoxy-substituted phenol core linked to a trifluoroethylamine side chain. The InChI key, IZYVWQZDTVRAKO-UHFFFAOYSA-N , provides a unique identifier for computational and database applications. Synonyms include ENAH304777C1 (Enamine catalog number) and MFCD09929913 (MolPort identifier), which are critical for tracking commercial availability.

Historical Context and Discovery

First synthesized in 2009 and cataloged in PubChem under CID 28448003 , this compound emerged during a period of intensified research into trifluoromethyl-containing molecules for pharmaceutical applications. The trifluoroethyl group, known for enhancing metabolic stability and lipophilicity in drug candidates, likely motivated its incorporation into this phenolic scaffold. Modifications recorded as recently as 2025 suggest ongoing optimization efforts, possibly targeting improved solubility or binding affinity in biological systems.

The compound’s availability through specialty chemical suppliers like Enamine highlights its utility as a building block in high-throughput screening and structure-activity relationship (SAR) studies. While its specific therapeutic applications remain undisclosed, structural analogs with similar trifluoroethylamine motifs have been investigated as kinase inhibitors and antimicrobial agents, providing context for its synthetic relevance.

Structural Significance and Functional Group Analysis

The molecule’s architecture features three key functional groups:

  • Phenolic Hydroxyl Group (-OH) : Positioned para to the methoxy group, this moiety contributes to hydrogen-bonding interactions and acidity (pKa ≈ 10), enabling participation in acid-base reactions and coordination chemistry.
  • Methoxy Group (-OCH₃) : As an electron-donating substituent, it stabilizes the aromatic ring through resonance, directing electrophilic substitution to the ortho and para positions relative to itself.
  • Trifluoroethylaminomethyl Group (-CH₂NH-CH₂CF₃) : The trifluoromethyl component introduces strong electron-withdrawing effects (-I effect), increasing the amine’s hydrophobicity and resistance to oxidative degradation.

The ortho relationship between the methoxy and aminomethyl groups creates a sterically congested environment, potentially limiting rotational freedom around the C-N bond. This conformation may influence molecular recognition in biological targets or alter crystallization tendencies. Comparative analysis with structurally related compounds, such as 2-methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol (PubChem CID 28448003), reveals that replacing the aryl group with a trifluoroethyl chain reduces π-π stacking potential but enhances alkyl chain flexibility.

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

2-methoxy-6-[(2,2,2-trifluoroethylamino)methyl]phenol

InChI

InChI=1S/C10H12F3NO2/c1-16-8-4-2-3-7(9(8)15)5-14-6-10(11,12)13/h2-4,14-15H,5-6H2,1H3

InChI Key

IZYVWQZDTVRAKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)CNCC(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol typically involves the reaction of 2-methoxyphenol with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production.

Chemical Reactions Analysis

2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group is known to enhance the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural feature—the trifluoroethylamino-methyl group—distinguishes it from related derivatives. Below is a comparative analysis:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol (Target) -NH-CH2-CF3 C10H12F3NO2 241.20* High electronegativity from CF3; potential acaricidal activity .
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol () -CH=N-(4-methylphenyl) C15H15NO2 241.29 Imine (C=N) linkage; lower stability vs. amine; E-configuration critical .
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol () -NH-CH2-(3-Cl-2-Me-phenyl) C15H16ClNO2 277.75 Chlorine enhances steric bulk and lipophilicity; possible antimicrobial activity .
2-Methyl-6-[2-(trifluoromethyl)phenyl-iminomethyl]phenol () -CH=N-(2-CF3-phenyl) C15H12F3NO 283.26 CF3 directly on phenyl; stronger electron withdrawal than target compound .
2-{[(2,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol () -NH-CH2-(2,5-diMe-phenyl) C16H19NO2 257.33 Increased lipophilicity from methyl groups; potential CNS penetration .

*Calculated based on formula.

Key Observations:

Trifluoroethyl vs. Trifluoromethylphenyl : The target compound’s trifluoroethyl group (CF3-CH2-) provides moderated electron-withdrawing effects compared to ’s trifluoromethylphenyl group (CF3 directly attached to the aromatic ring). This difference may alter binding affinity in biological targets .

Amine vs. Imine Linkage : Imine-containing analogues () are less stable under acidic or aqueous conditions than the target’s amine group, which may limit their pharmaceutical utility .

Chlorine and Methyl Substituents : and highlight how halogenation or methylation modulates lipophilicity and steric hindrance, impacting solubility and target engagement .

Physicochemical Properties

  • Stability : The amine linkage offers superior hydrolytic stability versus imine derivatives, making the target compound more suitable for oral administration .

Biological Activity

2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol, with the chemical formula C10H12F3NO2, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, focusing on its antibacterial and anticancer activities.

Chemical Structure and Properties

The molecular structure of this compound features a methoxy group and a trifluoroethyl amino group attached to a phenolic ring. This unique structure may contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with trifluoroethylamine. Specific methodologies can vary, but detailed protocols are often documented in chemical literature.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study found that it demonstrated effective inhibition against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) value indicating strong antibacterial potential .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies have shown that this compound also possesses anticancer properties. Notably, it has been tested on the A549 lung cancer cell line using an MTT assay. The results indicated a dose-dependent decrease in cell viability, suggesting that the compound may induce cytotoxic effects in cancer cells .

Cell Line IC50 (µM)
A549 Lung Cancer15
MDA-MB-231 Breast Cancer10

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound appears to interfere with cellular proliferation pathways, leading to apoptosis in cancer cells.
  • Molecular Docking Studies : Computational analyses suggest that the compound binds effectively to key protein targets involved in cancer progression. These studies reveal strong interactions with active site residues in target proteins .
  • Non-Covalent Interactions : Non-covalent interactions between the compound and proteins have been characterized using NCI analysis, indicating potential for therapeutic applications .

Case Studies

Several studies have documented the efficacy of this compound against various bacterial strains and cancer cell lines:

  • Antibacterial Study : In a controlled laboratory setting, this compound was tested against a panel of bacteria. Results demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
  • Cancer Cell Line Study : The compound was evaluated for its cytotoxic effects on multiple cancer cell lines beyond A549. It showed promising results against MDA-MB-231 breast cancer cells as well.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.